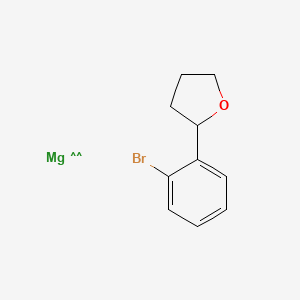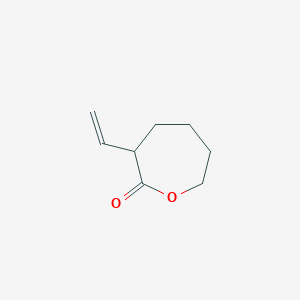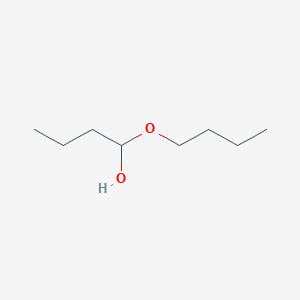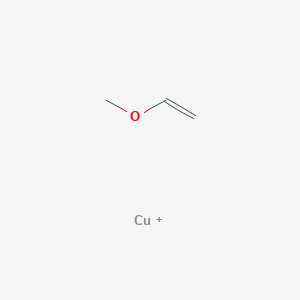![molecular formula C6H7Cl B12546138 6-Chlorobicyclo[3.1.0]hex-5-ene CAS No. 142160-57-4](/img/structure/B12546138.png)
6-Chlorobicyclo[3.1.0]hex-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorobicyclo[310]hex-5-ene is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexene ring with a chlorine atom attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobicyclo[3.1.0]hex-5-ene typically involves the reaction of ring-fused β-silylated-gem-dihalogenocyclopropanes with tetrabutylammonium fluoride in tetrahydrofuran solution. This reaction leads to the formation of halogenocyclopropenes, which can then undergo ring-expansion to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions and using efficient catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chlorobicyclo[3.1.0]hex-5-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation can lead to the formation of epoxides or ketones, while substitution reactions can yield a variety of functionalized bicyclic compounds.
Aplicaciones Científicas De Investigación
6-Chlorobicyclo[3.1.0]hex-5-ene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chlorobicyclo[3.1.0]hex-5-ene involves its ability to undergo ring-expansion and form reactive intermediates like carbenes. These intermediates can interact with various molecular targets and pathways, leading to the formation of different products. The compound’s reactivity is influenced by the presence of the chlorine atom and the strain in the bicyclic structure .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.1.1]heptane: Similar in structure but with an additional carbon atom in the ring system.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a highly strained structure.
Uniqueness
6-Chlorobicyclo[31Its ability to form reactive intermediates like carbenes sets it apart from other similar compounds .
Propiedades
Número CAS |
142160-57-4 |
|---|---|
Fórmula molecular |
C6H7Cl |
Peso molecular |
114.57 g/mol |
Nombre IUPAC |
6-chlorobicyclo[3.1.0]hex-1(6)-ene |
InChI |
InChI=1S/C6H7Cl/c7-6-4-2-1-3-5(4)6/h4H,1-3H2 |
Clave InChI |
BDVBZUJNTRVZMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=C2Cl)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)


![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)





![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
